![molecular formula C18H17N3O4 B2516975 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 1396771-05-3](/img/structure/B2516975.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, a carbonyl group, an azetidine ring, and a pyridine ring . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the azetidine ring, a type of heterocycle, could add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could influence the compound’s solubility .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, which share a common structural feature with "1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide," are pivotal in the development of novel central nervous system (CNS) acting drugs. The exploration of functional chemical groups, including heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), has led to the identification of lead molecules for compounds potentially exhibiting CNS activity. The synthesis of compounds containing heterocyclic moieties is driven by the need to address CNS disorders, which are increasing due to various factors. These efforts aim to mitigate adverse effects associated with many current CNS drugs, such as addiction and physical dependence, by identifying new functional groups that could serve as the foundation for synthesizing novel therapeutic agents (Saganuwan, 2017).
Antifungal and Immunomodulating Activities
The investigation into 1,4-benzothiazine azole derivatives has revealed significant antifungal and immunomodulating activities. These studies have highlighted the correlation between chemical characteristics and biological activity, emphasizing the role of ether substitution at the side chain in vivo efficacy. The potential of these compounds to act through both direct antifungal effects and the enhancement of the protective immune response underscores their significance in the development of new antifungal agents (R. F. Schiaffella, A. Vecchiarelli, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-3-2-4-16(19-11)20-17(22)13-8-21(9-13)18(23)12-5-6-14-15(7-12)25-10-24-14/h2-7,13H,8-10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFZKIGHIXTURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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